2-Chloro-5-(difluoromethoxy)benzo[d]thiazole
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Overview
Description
2-Chloro-5-(difluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzothiazole ring substituted with a chlorine atom at the second position and a difluoromethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with 2-chloro-5-(difluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Agrochemicals: It is explored for use in pesticides and herbicides due to its biological activity.
Material Science: The compound is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes. The benzothiazole ring can interact with proteins, DNA, or other biomolecules, leading to various biological effects. The difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
- 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
- 5-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione
Comparison:
- 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole: Similar structure but with the difluoromethoxy group at the sixth position, which may alter its reactivity and biological activity.
- 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethoxy group, potentially leading to variations in activity.
- 5-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione: The presence of a thione group instead of a chlorine atom can significantly change the compound’s chemical properties and applications .
2-Chloro-5-(difluoromethoxy)benzo[d]thiazole stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4ClF2NOS |
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Molecular Weight |
235.64 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NOS/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H |
InChI Key |
RCILTFUUOHQVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(S2)Cl |
Origin of Product |
United States |
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